

Application Notes and Protocols: Neuroinflammatory-IN-2 for In Vivo Studies

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Compound of Interest

Compound Name: Neuroinflammatory-IN-2

Cat. No.: B12404597

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Introduction

Neuroinflammation is a critical underlying process in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key mediator of neuroinflammation is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system, leads to the release of potent pro-inflammatory cytokines, IL-1 β and IL-18, driving a cascade of inflammatory events that can contribute to neuronal damage and disease progression.

Neuroinflammatory-IN-2 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. By directly targeting the NLRP3 protein, **Neuroinflammatory-IN-2** blocks the assembly and activation of the inflammasome, thereby reducing the production of IL-1 β and IL-18. These application notes provide detailed protocols for the use of **Neuroinflammatory-IN-2** in preclinical in vivo models of neuroinflammation, offering a valuable tool for researchers studying the role of the NLRP3 inflammasome in neurological diseases and for the development of novel anti-neuroinflammatory therapeutics. The data and protocols presented are based on established methodologies for studying NLRP3 inhibitors in vivo.

Data Presentation

Table 1: Recommended Dosage of Neuroinflammatory-IN-2 for Murine Models

| Administration Route | Dosage Range | Vehicle | Frequency | Notes |
|------------------------|---------------|---|--|--|
| Intraperitoneal (i.p.) | 10 - 50 mg/kg | Sterile Phosphate-Buffered Saline (PBS) | Once daily or as required by the experimental design | A 10 mg/kg dose has shown neuroprotective effects in several models[1][2]. A higher dose of 50 mg/kg can be used for dose-response studies[3]. |
| Oral (p.o.) | 20 mg/kg | 0.5% (w/v) methylcellulose in water | Once daily | Ensure complete dissolution of the compound. |
| Subcutaneous (s.c.) | 10 - 20 mg/kg | Sterile Saline | Once daily | May provide a more sustained release profile compared to i.p. injection. |

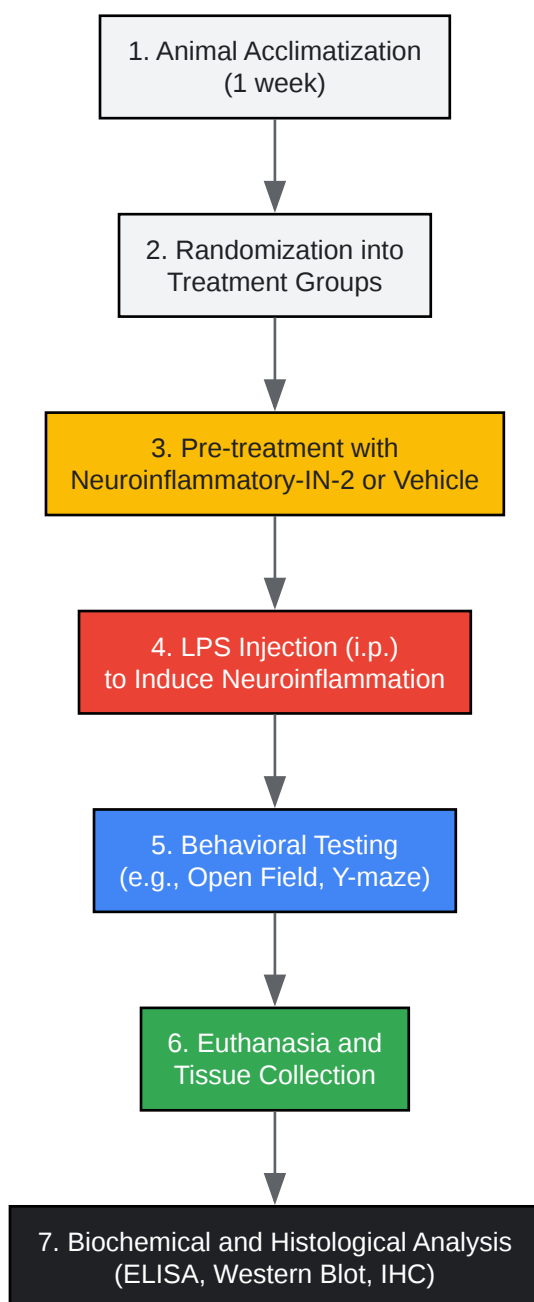
Table 2: Pharmacokinetic Properties of a Representative NLRP3 Inhibitor (MCC950) in Mice

| Parameter | Value | Administration |
|------------------|--------------|-----------------------|
| Bioavailability | 68% | 20 mg/kg, Oral (p.o.) |
| Cmax | 25,333 ng/mL | 20 mg/kg, Oral (p.o.) |
| Half-life (t1/2) | 3.27 hours | 20 mg/kg, Oral (p.o.) |

Note: This data is for the well-characterized NLRP3 inhibitor MCC950 and serves as a reference for designing pharmacokinetic studies for **Neuroinflammatory-IN-2**.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of action for **Neuroinflammatory-IN-2**.



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References

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- 2. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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